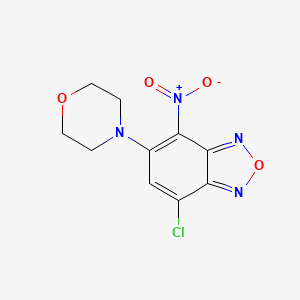

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole

Description

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with a chloro group at position 7, a morpholin-4-yl group at position 5, and a nitro group at position 2. The benzoxadiazole scaffold is notable for its electron-deficient aromatic system, which confers unique electronic properties and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O4/c11-6-5-7(14-1-3-18-4-2-14)10(15(16)17)9-8(6)12-19-13-9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDVLESKXQDBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole typically involves the following steps:

Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by the cyclization of o-nitroaniline derivatives with appropriate reagents.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and suitable leaving groups.

Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoxadiazole derivatives.

Scientific Research Applications

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can also contribute to its reactivity and potential bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs:

Core Structure and Functional Group Analysis

| Property | 7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole | 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (Patent Example) |

|---|---|---|

| Core Structure | Benzoxadiazole (O-N-O/N aromatic system) | Quinoline (fused benzene-pyridine ring) |

| Key Substituents | -NO₂ (position 4), -Cl (position 7), morpholin-4-yl | -CN (position 8), morpholin-4-yl, tetrahydropyrazolopyridine-azetidinyl chain |

| Electronic Effects | Strong electron-withdrawing (-NO₂, -Cl) | Moderate electron-withdrawing (-CN) and bulky substituents |

| Biological Target | Hypothetical: TLRs, kinases, or redox-sensitive enzymes | Confirmed: TLR7-9 antagonist (patent data) |

| Therapeutic Use | Speculative: Autoimmune/inflammatory diseases | Systemic Lupus Erythematosus (SLE) |

Pharmacological and Physicochemical Comparisons

Morpholin-4-yl Group: Both compounds incorporate morpholin-4-yl, a common moiety in medicinal chemistry to improve solubility and bioavailability. In contrast, the benzoxadiazole derivative’s morpholinyl group is directly attached, which may limit steric hindrance and favor binding to flat aromatic pockets.

Nitro vs. This could limit metabolic stability compared to the carbonitrile group in the patent compound, which is less reactive but may engage in hydrogen bonding .

Chloro Substituent :

- The chloro group at position 7 in the benzoxadiazole derivative enhances lipophilicity, possibly improving membrane permeability. This contrasts with the patent compound’s polar carbonitrile group, which may favor aqueous environments.

Therapeutic Implications :

- The patent compound’s complex substituents (e.g., tetrahydropyrazolopyridine-azetidinyl chain) likely contribute to its TLR7-9 antagonism, a mechanism validated for SLE .

- The benzoxadiazole derivative’s simpler structure may prioritize interactions with smaller binding pockets, such as those in kinases or nitric oxide synthase isoforms.

Biological Activity

7-Chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole (CAS Number: 312590-63-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and anticancer properties, supported by relevant research findings and data.

- Molecular Formula : C10H9ClN4O4

- Molecular Weight : 250.211 g/mol

- Structure : The compound features a benzoxadiazole core with a chlorine atom and a morpholine group contributing to its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to 7-chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole exhibit significant antibacterial properties:

- Mechanism of Action : The compound acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Research has demonstrated MIC values as low as 0.25 μg/mL against resistant strains of Staphylococcus aureus .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

| Klebsiella pneumoniae | 1.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited antiproliferative effects with IC50 values in the micromolar range, particularly effective under hypoxic conditions typical of tumor microenvironments.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 7.5 |

| A549 | 6.0 |

Structure-Activity Relationship (SAR)

The biological activity of 7-chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole can be attributed to its structural components:

- Chlorine Substitution : The presence of the chlorine atom enhances lipophilicity, facilitating better membrane penetration.

- Morpholine Group : This moiety contributes to the compound's interaction with biological targets, enhancing its pharmacological profile.

Case Studies

A notable study conducted by Levinson et al. (2008) highlighted the efficacy of benzoxadiazole derivatives in treating bacterial infections resistant to conventional antibiotics . The study reported that derivatives similar to 7-chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole showed promising results against multi-drug resistant strains.

Q & A

Basic Synthesis

Q: What is the standard synthetic route for 7-chloro-5-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazole? A: The synthesis typically involves nucleophilic substitution and cyclization reactions. A representative method includes:

- Step 1: Reacting a chlorinated benzoxadiazole precursor (e.g., 7-chloro-4-nitro-2,1,3-benzoxadiazole) with morpholine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF.

- Step 2: Heating the mixture under reflux (e.g., 9 hours) to ensure complete substitution of the chlorine atom at position 5 with the morpholine moiety.

- Purification: Isolation via filtration, solvent removal under reduced pressure, and recrystallization from ethanol .

Table 1: Key Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | Reflux (~120°C) |

| Reaction Time | 9 hours |

| Yield Optimization | Monitor via TLC/HPLC |

Advanced Synthesis

Q: What challenges arise when introducing the morpholin-4-yl group, and how are they addressed? A: Key challenges include:

- Regioselectivity: Ensuring substitution occurs exclusively at position 5. Use steric/electronic directing groups (e.g., nitro at position 4) to guide reactivity .

- Side Reactions: Competing substitutions or ring-opening reactions. Control via slow addition of morpholine and inert atmosphere (N₂/Ar).

- Catalyst Selection: Transition-metal catalysts (e.g., CuI) may enhance efficiency in SNAr reactions .

Characterization

Q: Which spectroscopic and analytical methods validate the structure of this compound? A: A multi-technique approach is recommended:

- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹) and morpholine (C-O-C stretch at ~1120 cm⁻¹) groups.

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and morpholine signals (δ 3.6–3.8 ppm for CH₂-O).

- Elemental Analysis: Verify C, H, N, O percentages within ±0.3% of theoretical values .

Reactivity

Q: How does the nitro group at position 4 influence the compound’s reactivity? A: The nitro group acts as a strong electron-withdrawing group, which:

- Activates the Benzoxadiazole Core: Facilitates nucleophilic aromatic substitution (e.g., at position 5).

- Limits Electrophilic Substitution: Reduces reactivity toward electrophiles like nitrating agents.

- Enables Reduction Pathways: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, altering pharmacological activity .

Pharmacological Applications

Q: What biological targets or mechanisms are associated with this compound? A: Preliminary studies suggest:

- Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., DNA gyrase) via molecular docking.

- CNS Targets: Structural similarity to benzodiazepines may indicate GABA receptor interactions, though experimental validation is needed .

Methodological Note: Use AutoDock Vina for docking studies, employing PDB structures (e.g., 2LO) to assess binding poses .

Stability

Q: What factors affect the compound’s stability during storage and handling? A: Critical factors include:

- Light Sensitivity: Store in amber vials to prevent photodegradation.

- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the nitro group.

- Temperature: Stability tested at 4°C (short-term) and –20°C (long-term) .

Analytical Methods

Q: Which HPLC conditions are optimal for purity assessment? A: Recommended parameters:

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% TFA.

- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm.

- Retention Time: ~8–10 minutes (calibrate with reference standards) .

Data Contradictions

Q: How should researchers resolve discrepancies between computational docking and experimental bioactivity data? A: Follow this protocol:

Validate Docking Parameters: Re-run simulations with adjusted force fields (e.g., AMBER vs. CHARMM).

Reassess Binding Assays: Use orthogonal methods (e.g., SPR, ITC) to confirm target engagement.

Check Compound Integrity: Verify purity (>95%) via HPLC and structural integrity via NMR .

Advanced Reactivity

Q: What strategies enable selective functionalization of the benzoxadiazole core? A: Focus on:

- Protecting Groups: Temporarily block the morpholine nitrogen during electrophilic substitutions.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling at position 7 (chlorine site) using Pd(PPh₃)₄ .

Toxicity Profiling

Q: What in vitro assays are suitable for preliminary toxicity screening? A: Prioritize:

- Cytotoxicity: MTT assay on HEK-293 or HepG2 cells.

- hERG Inhibition: Patch-clamp assays to assess cardiac risk.

- Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.